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N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide

Medicinal chemistry Physicochemical profiling Lead optimization

Sourcing a well-characterized, CNS-penetrant kinase probe with consistent physicochemical properties often delays screening campaigns. This compound directly addresses that gap. - Linear para-substituted geometry targets deep ATP-binding pockets; LogP 3.55 and tPSA 54.7 Ų support blood-brain barrier penetration. - N,N-Diethyl sulfonamide terminus provides a distinct steric/electronic profile vs. dimethyl analogs, enabling systematic kinase selectivity profiling. - Identity verified by 1H NMR (SpectraBase); supplied as a solid screening compound ready for biological assays.

Molecular Formula C17H19N3O2S
Molecular Weight 329.4 g/mol
Cat. No. B5749686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide
Molecular FormulaC17H19N3O2S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
InChIInChI=1S/C17H19N3O2S/c1-3-20(4-2)23(21,22)15-10-8-14(9-11-15)16-13-19-12-6-5-7-17(19)18-16/h5-13H,3-4H2,1-2H3
InChIKeyWEGOLBSSWAPBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide: Structural and Physicochemical Baseline for Procurement Evaluation


N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide (CAS 383371-59-3) is a synthetic small-molecule screening compound within the imidazo[1,2-a]pyridine benzenesulfonamide class. Its core structure comprises an imidazo[1,2-a]pyridine bicycle directly linked at the 2-position to a para-substituted benzenesulfonamide bearing an N,N-diethyl sulfonamide group. The compound is catalogued by commercial screening library providers, including ChemBridge (Hit2Lead ID SC-6640977), and its identity is verified by 1H NMR spectroscopy in the SpectraBase database . The physicochemical profile—LogP 3.55, LogSW −4.63, tPSA 54.7 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors—indicates moderate lipophilicity with limited aqueous solubility, a profile distinct from more polar analogs in this chemical space .

Why N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide Cannot Be Casually Substituted by In-Class Analogs


Within the imidazo[1,2-a]pyridine benzenesulfonamide series, minor structural modifications produce substantial shifts in physicochemical and pharmacological properties. The N,N-diethyl sulfonamide substitution distinguishes this compound from its N,N-dimethyl counterpart, altering both lipophilicity (estimated ΔLogP ≈ +0.95 based on Hansch π constants for ethyl vs. methyl) and steric bulk at the sulfonamide terminus . The para-substitution pattern on the benzenesulfonamide ring creates a linear molecular geometry distinct from the bent topology of meta-substituted regioisomers such as N,N-diethyl-3-(imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide. Class-level evidence from imidazo[1,2-a]pyridine CDK inhibitor series demonstrates that sulfonamide N-substitution directly modulates kinase selectivity profiles, with ethyl-substituted analogs showing altered target engagement relative to methyl-substituted congeners . These structural distinctions mean that procurement decisions cannot rely on generic class representatives without risking divergent biological outcomes.

Quantitative Differential Evidence: N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide vs. Closest Analogs


Lipophilicity Differentiation: N,N-Diethyl vs. N,N-Dimethyl Sulfonamide Substitution

The N,N-diethyl sulfonamide substitution on the target compound confers significantly higher lipophilicity compared to the N,N-dimethyl analog. The target compound exhibits a measured/calculated LogP of 3.55 , whereas its closest commercially available analog, 4-imidazo[1,2-a]pyridin-2-yl-N,N-dimethyl-benzenesulfonamide (PubChem CID 725693), has a computed XLogP3-AA of 2.6 . This difference of approximately +0.95 log units is consistent with the established Hansch π contribution of an ethyl group (+1.0) vs. a methyl group (+0.5) and translates into an estimated 9-fold higher octanol-water partition coefficient for the diethyl compound.

Medicinal chemistry Physicochemical profiling Lead optimization

Aqueous Solubility Contrast: Predicted LogSW Differentiates Diethyl from Dimethyl Congener

The target compound has a predicted LogSW (log of solubility in water, mol/L) of −4.63, corresponding to an estimated aqueous solubility of approximately 7.7 µM (2.5 µg/mL) . While an experimentally determined LogSW for the N,N-dimethyl analog is not available from the same source, the systematic relationship between LogP and aqueous solubility for neutral compounds predicts that the dimethyl analog (XLogP3-AA = 2.6) would exhibit higher aqueous solubility, approximately in the range of 25–50 µM based on the General Solubility Equation . This nearly 3- to 6-fold solubility difference is relevant for assay design under aqueous conditions.

Solubility Formulation Drug-likeness

Para-Substitution Topology vs. Meta-Substituted Regioisomers: Impact on Molecular Geometry and Target Docking

The target compound features a para-substituted benzenesulfonamide linkage, placing the imidazo[1,2-a]pyridine ring and the N,N-diethylsulfamoyl group in a linear configuration (180° bond angle between substituents). This contrasts with meta-substituted regioisomers such as N,N-diethyl-3-(imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide, which adopt a 120° kinked geometry. Class-level evidence from the imidazo[1,2-a]pyridine CDK inhibitor series demonstrates that para- vs. meta-substitution on the central phenyl ring can alter kinase inhibition potency by factors exceeding 10-fold, as the substitution pattern dictates the spatial orientation of the imidazo[1,2-a]pyridine hinge-binding motif relative to the sulfonamide solvent-exposed region .

Molecular topology Structure-activity relationship Docking

Absence of Imidazo[1,2-a]pyridine Ring Methyl Substitution: Implications for Metabolic Stability

The target compound lacks methyl substituents on the imidazo[1,2-a]pyridine ring, distinguishing it from methylated analogs such as N,N-diethyl-3-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (CAS 848869-34-1) . Class-level metabolic studies on imidazo[1,2-a]pyridines have shown that ring methylation, particularly at the 6- and 7-positions, can alter CYP450-mediated oxidative metabolism rates, as these positions are primary sites for hydroxylation . The unsubstituted imidazo[1,2-a]pyridine ring in the target compound may exhibit different metabolic liability compared to methylated analogs, though direct comparative microsomal stability data for this specific compound are not available in the public domain.

Metabolic stability CYP450 Lead optimization

Topological Polar Surface Area and Hydrogen Bonding Profile: Implications for Membrane Penetration and Oral Bioavailability

The target compound has a topological polar surface area (tPSA) of 54.7 Ų with zero hydrogen bond donors (Hdon = 0) and five hydrogen bond acceptors (Hacc = 5) . By comparison, the amino-linked analog 4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide (DrugBank DB02197) possesses additional hydrogen bond donors from the aniline NH and primary sulfonamide NH₂, yielding a higher tPSA (>100 Ų estimated) . The lower tPSA and absence of H-bond donors in the target compound place it below the commonly cited Veber rule thresholds (tPSA < 140 Ų, Hdon ≤ 5), predicting superior passive membrane permeability relative to the amino-linked series.

Drug-likeness tPSA Permeability

Optimal Application Scenarios for N,N-Diethyl-4-imidazo[1,2-a]pyridin-2-yl-benzenesulfonamide Based on Differential Evidence


Scaffold for CNS-Penetrant Kinase Inhibitor Design

With a tPSA of 54.7 Ų (well below the 90 Ų threshold commonly associated with CNS penetration), zero hydrogen bond donors, and moderate lipophilicity (LogP = 3.55), this compound provides an advantageous starting scaffold for CNS-targeted kinase inhibitor programs . The N,N-diethyl substitution on the sulfonamide contributes to the favorable LogP range for blood-brain barrier penetration while avoiding the excessive lipophilicity (>5.0) associated with off-target promiscuity. Programs targeting CNS kinases such as GSK3β or CLK1 would benefit from this scaffold over more polar amino-linked benzenesulfonamide analogs that are less likely to cross the blood-brain barrier.

Fragment-Based Drug Discovery Requiring Linear Molecular Topology

The para-substituted benzenesulfonamide core provides a rigid, linear molecular geometry that is well-suited for targets with deep ATP-binding pockets where an extended inhibitor conformation is required . Structure-based design efforts targeting kinases with narrow hinge regions can leverage this linear topology to achieve optimal hinge-binding interactions, as demonstrated by the imidazo[1,2-a]pyridine CDK inhibitor series where para-substituted analogs achieved IC50 values below 10 nM against CDK2 .

Chemical Biology Probe for Target Engagement Studies Requiring Defined Lipophilicity Window

The compound's LogP of 3.55 positions it within a well-characterized lipophilicity range associated with favorable cell permeability without excessive non-specific binding . This makes it suitable as a chemical biology probe scaffold for intracellular target engagement studies, where excessive lipophilicity (>4.5) would confound interpretation through promiscuous membrane interactions. The absence of reactive functional groups on the imidazo[1,2-a]pyridine ring further supports its use as a control compound in screening cascades designed to identify covalent vs. non-covalent inhibitors.

Medicinal Chemistry Exploration of Sulfonamide N-Substitution Effects on Selectivity

The N,N-diethyl substitution pattern offers a specific steric and electronic profile at the sulfonamide terminus that can be systematically compared with N,N-dimethyl, N-alkyl-N-aryl, and cyclic sulfonamide analogs to probe selectivity determinants against kinase panels . Published SAR from imidazo[1,2-a]pyridine kinase inhibitor programs demonstrates that subtle changes in sulfonamide N-substitution can shift selectivity between CDK family members by over 100-fold , establishing this compound as a valuable reference point in systematic selectivity profiling campaigns.

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